molecular formula C10H11FO B8155813 2-Ethoxy-1-fluoro-3-vinyl-benzene

2-Ethoxy-1-fluoro-3-vinyl-benzene

Cat. No.: B8155813
M. Wt: 166.19 g/mol
InChI Key: LLIJRBPRVITPRF-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-3-vinyl-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a fluoro group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-fluoro-3-vinyl-benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an ethoxy group and a fluoro group are introduced to the benzene ring. The vinyl group can be added through a subsequent vinylation reaction. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the substitution and addition reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous synthesis methods. For example, a continuous reactor can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, which react to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-fluoro-3-vinyl-benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Ethoxy-1-fluoro-3-vinyl-benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-3-vinyl-benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethoxy-1-fluoro-3-vinyl-benzene include:

  • 2-Ethoxy-1-fluoro-benzene
  • 2-Ethoxy-3-vinyl-benzene
  • 1-Fluoro-3-vinyl-benzene

Uniqueness

What sets this compound apart from these similar compounds is the presence of all three functional groups (ethoxy, fluoro, and vinyl) on the benzene ring. This unique combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-ethenyl-2-ethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIJRBPRVITPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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